![molecular formula C14H20FN3 B2683542 1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine CAS No. 1487905-36-1](/img/structure/B2683542.png)
1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine
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Description
“1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine” is a chemical compound with the molecular formula C14H20FN3 . It is used in various fields of research, including life sciences and organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring attached to a piperazine ring via a methyl group . The piperazine ring is also attached to a fluorophenyl group . More detailed structural analysis would require additional information such as NMR, HPLC, LC-MS, UPLC data .Scientific Research Applications
Cannabinoid Receptor Modulation
The compound offers new opportunities for developing novel CB1 inverse agonists. Researchers have explored its optimization to reduce central activity observed with SR141716A . Further studies could investigate its effects on cannabinoid receptors and potential therapeutic applications.
Anticancer Properties
Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against tumor cell lines. For instance, pyrazolopyrimidin-4-one derivatives showed potent antitumor activity. Investigating its mechanism of action and potential targets could lead to promising cancer therapies.
Antifungal Activity
While the compound itself lacks antifungal activity against certain strains, specific derivatives (e.g., 9a and 9d) displayed fungicidal effects against Candida galibrata . Further exploration of its antifungal potential and mode of action is warranted.
Equilibrative Nucleoside Transporter Inhibition
Studies have identified this compound as a novel inhibitor of equilibrative nucleoside transporters (ENTs), with greater selectivity for ENT2 over ENT1 . Investigating its impact on nucleoside transport and potential therapeutic implications could be valuable.
SIRT1 Modulation
The compound SIRT1 Activator II, which contains this moiety, modulates the biological activity of SIRT1. Researchers primarily use it for biochemical applications . Further research could explore its role in cellular processes and aging-related pathways.
properties
IUPAC Name |
1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3/c15-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-14(16)5-6-14/h1-4H,5-11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOKCFLLEFOMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCN(CC2)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine | |
CAS RN |
1487905-36-1 |
Source
|
Record name | 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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